(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate
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Overview
Description
(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including an acetamido group, a chloro substituent, and a hydroxy group attached to a propanoate backbone. Its stereochemistry is defined by the (2R) configuration, which plays a crucial role in its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate typically involves multi-step organic reactions. One common method involves the protection of functional groups, followed by selective chlorination and acetamidation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts are employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro substituent or to convert the acetamido group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, while the chloro and hydroxy groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(2S)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate: The enantiomer of the compound with different stereochemistry.
Methyl 2-acetamido-3-hydroxypropanoate: Lacks the chloro substituent, resulting in different reactivity and applications.
Methyl 2-amino-3-chloro-3-hydroxypropanoate: Contains an amino group instead of an acetamido group, altering its chemical properties.
Uniqueness
(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate is unique due to its specific stereochemistry and the presence of both chloro and hydroxy groups
Properties
IUPAC Name |
methyl (2R)-2-acetamido-3-chloro-3-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO4/c1-3(9)8-4(5(7)10)6(11)12-2/h4-5,10H,1-2H3,(H,8,9)/t4-,5?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFHCGSFJVYQRV-ROLXFIACSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(O)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C(O)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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